Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate
Description
Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is a synthetic quinoline derivative characterized by a substituted amino group at the 4-position and ester functionality at the 3-position of the quinoline core. This compound belongs to a broader class of 4-aminoquinoline-3-carboxylates, which are studied for medicinal applications, including anti-inflammatory, antibacterial, and anticancer properties .
Properties
CAS No. |
369397-76-2 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 6,8-dimethyl-4-(2-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O2/c1-5-25-21(24)17-12-22-19-15(4)10-13(2)11-16(19)20(17)23-18-9-7-6-8-14(18)3/h6-12H,5H2,1-4H3,(H,22,23) |
InChI Key |
VNAOFDBLSCLUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with a suitable quinoline precursor, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring or the ester group, resulting in the formation of reduced quinoline derivatives or alcohols.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohols, and substituted quinoline compounds with various functional groups.
Scientific Research Applications
Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction and gene expression.
Comparison with Similar Compounds
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6,8-dimethyl-3-quinolinecarboxylate
- Structure: Replaces the 2-methylphenylamino group with a dimethylaminoethylamino substituent.
- This modification could alter receptor-binding profiles in biological systems .
Ethyl 4-[(4-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
- Structure : Substitutes the 2-methylphenyl group with a 4-acetylphenyl group.
- This may affect reactivity in nucleophilic substitution reactions or interactions with biological targets .
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (Ethyl Ester)
- Structure : Features fluorine atoms at positions 6 and 8 instead of methyl groups, with a hydroxyl group at position 3.
- Impact: Fluorine substituents increase electronegativity and metabolic stability, while the hydroxyl group (vs. amino) alters hydrogen-bonding capacity. Such derivatives are reported to exhibit anti-inflammatory and antibacterial activities, suggesting that the target compound’s methyl groups may prioritize lipophilicity over metabolic resistance .
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is a quinoline derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H21N3O2
- CAS Number : 442151-51-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- DNA and RNA Interaction : The compound can bind to nucleic acids, disrupting their replication and transcription processes.
- Enzyme Inhibition : It inhibits critical enzymes such as topoisomerases and kinases involved in cell division and signaling pathways.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies
-
Antimicrobial Activity
- Research on its antimicrobial properties showed that the compound exhibits moderate to good activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values varied significantly based on the strain tested, indicating a broad spectrum of antibacterial activity .
-
Mechanistic Studies
- Mechanistic investigations revealed that the compound's interaction with DNA leads to topoisomerase inhibition, which is crucial for DNA replication and repair processes. This inhibition was linked to increased apoptosis in cancer cells, suggesting a potential therapeutic pathway for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
